Cas no 83860-31-5 ((1S,aS)-trans-Cypermethrin)

(1S,aS)-trans-Cypermethrin 化学的及び物理的性質
名前と識別子
-
- alpha-Cyano-3-phenoxybenzyl (1S-(1alpha(R*),3beta))-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
- alpha-cyano-3-phenoxybenzyl [1S-[1alpha(R*),3beta]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
- CYPERMETHRIN, S(1S,3R)-
- (S)-cyano(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
- UNII-4G3S2H4338
- (1S)-trans-(alphaS)-cypermethrin
- 83860-31-5
- 4G3S2H4338
- THETA-CYPERMETHRIN, (1S-(1.ALPHA.(R*),3.BETA.))-
- Q27119822
- CHEBI:39340
- CYCLOPROPANECARBOXYLIC ACID, 3-(2,2-DICHLOROETHENYL)-2,2-DIMETHYL-, (S)-CYANO(3-PHENOXYPHENYL)METHYL ESTER, (1S,3R)-(+)-
- (1S,AlphaS)-trans-Cypermethrin (Racemic Mixture)
- EINECS 281-086-9
- RU-27996
- W-111266
- .ALPHA.-CYANO-3-PHENOXYBENZYL (1S-(1.ALPHA.(R*),3.BETA.))-3-(2,2-DICHLOROVINYL)-2,2-DIMETHYLCYCLOPROPANECARBOXYLATE
- Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1S,3R)-
- (S)-Cyano-3-phenoxybenzyl [1R-[1(S*),3]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
- DTXSID7058250
- RU 27996
- [(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
- Alpha-cyano-3-phenoxybenzyl[1s-[1alpha(r*),3beta]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
- (1S,aS)-trans-Cypermethrin
-
- インチ: InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1CopyCopied
- InChIKey: KAATUXNTWXVJKI-WSTZPKSXSA-NCopyCopied
- ほほえんだ: CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)c2cccc(c2)Oc3ccccc3)C=C(Cl)Cl)CCopyCopied
計算された属性
- せいみつぶんしりょう: 415.0741989g/mol
- どういたいしつりょう: 415.0741989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 643
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.3Ų
- 疎水性パラメータ計算基準値(XlogP): 6
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 511.3±50.0 °C at 760 mmHg
- フラッシュポイント: 263.0±30.1 °C
- ようかいど: Dichloromethane
- じょうきあつ: 0.0±1.3 mmHg at 25°C
(1S,aS)-trans-Cypermethrin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
(1S,aS)-trans-Cypermethrin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C989008-10mg |
(1S,aS)-trans-Cypermethrin |
83860-31-5 | 10mg |
$ 873.00 | 2023-09-08 | ||
TRC | C989008-25mg |
(1S,aS)-trans-Cypermethrin |
83860-31-5 | 25mg |
$ 1851.00 | 2023-09-08 | ||
TRC | C989008-2.5mg |
(1S,aS)-trans-Cypermethrin |
83860-31-5 | 2.5mg |
$ 242.00 | 2023-09-08 |
(1S,aS)-trans-Cypermethrin 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
(1S,aS)-trans-Cypermethrinに関する追加情報
Comprehensive Overview of (1S,aS)-trans-Cypermethrin (CAS No. 83860-31-5): Properties, Applications, and Environmental Impact
(1S,aS)-trans-Cypermethrin (CAS No. 83860-31-5) is a stereoisomer of the widely used synthetic pyrethroid insecticide, Cypermethrin. This compound belongs to the class of chiral pesticides, which exhibit distinct biological activities based on their spatial configuration. The (1S,aS)-trans configuration is particularly notable for its enhanced efficacy against target pests while maintaining a favorable environmental profile. With increasing global attention on sustainable agriculture and precision pest management, understanding the unique properties of this isomer has become crucial for researchers and industry professionals.
The molecular structure of (1S,aS)-trans-Cypermethrin features three chiral centers, resulting in eight possible stereoisomers. Among these, the trans configuration demonstrates superior stability and insecticidal activity compared to its cis counterparts. Recent studies highlight its low mammalian toxicity and reduced environmental persistence, making it a subject of interest for integrated pest management (IPM) systems. These characteristics align with current market demands for eco-friendly crop protection solutions that minimize non-target effects.
In agricultural applications, (1S,aS)-trans-Cypermethrin exhibits remarkable efficacy against lepidopteran pests, coleopterans, and dipterans. Its mode of action involves disrupting the nervous system of insects by prolonging sodium channel activation. What sets this isomer apart is its enhanced knockdown effect at lower application rates, addressing growing concerns about pesticide resistance—a frequently searched topic among agronomists. Field trials demonstrate its effectiveness in cotton, corn, and vegetable cultivation, with residual activity lasting 7-14 days depending on environmental conditions.
Environmental fate studies of 83860-31-5 reveal several advantages. The compound undergoes rapid photodegradation in sunlight (DT50 of 2-3 days in water) and shows moderate soil adsorption (Koc 12,000-15,000 mL/g), reducing leaching risks. These properties contribute to its classification as a reduced-risk pesticide by several regulatory bodies. Current research focuses on its microencapsulation to further improve target specificity—a hot topic in agrochemical innovation forums.
From a regulatory perspective, (1S,aS)-trans-Cypermethrin has been evaluated under the EPA's reduced-risk pesticide program and holds approvals in multiple countries with stringent MRLs (maximum residue limits). Its selective toxicity (LD50 > 2,000 mg/kg in rats) and low bioaccumulation potential (BCF < 100) make it compliant with modern food safety standards, a critical concern for consumers searching "pesticide residues in food".
Emerging applications include public health vector control, where its efficacy against mosquitoes and houseflies is being explored for disease prevention programs. Recent formulations combine it with synergists like piperonyl butoxide to enhance activity while reducing active ingredient quantities—an approach gaining traction in green chemistry discussions.
Analytical methods for 83860-31-5 detection have evolved significantly. Modern HPLC-MS/MS techniques can quantify residues at 0.01 ppm levels, addressing the trace analysis needs frequently queried by quality control laboratories. Stability studies indicate optimal storage at 4°C in amber glass, with degradation primarily occurring through ester hydrolysis under alkaline conditions.
The synthesis of (1S,aS)-trans-Cypermethrin involves asymmetric catalysis to achieve high stereoselectivity—a process refinement actively discussed in organic chemistry circles. Recent patents describe improved routes using chiral auxiliaries that yield >95% isomeric purity, reflecting industry's shift toward stereochemically pure agrochemicals.
Ongoing research explores its compatibility with biological control agents and pollinator-friendly formulations, responding to searches about "pesticides and bee safety". Preliminary data suggest minimal impact on honeybees when applied at recommended rates, though proper application timing remains crucial—an aspect emphasized in best management practices guidelines.
In conclusion, (1S,aS)-trans-Cypermethrin represents a sophisticated tool in modern pest control, balancing efficacy with environmental responsibility. Its development reflects broader trends toward stereoselective pesticides and precision agriculture, offering solutions to many concerns dominating current agrochemical research queries. As regulatory landscapes evolve and consumer awareness grows, this compound's unique attributes position it favorably in the global market for sustainable crop protection products.
83860-31-5 ((1S,aS)-trans-Cypermethrin) 関連製品
- 82523-65-7(trans-Cypermethrin D6 (dimethyl D6) 100 ng/μl in Acetone)
- 1315501-18-8(zeta-Cypermethrin)
- 878735-22-9(1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1008435-52-6([(butan-2-yl)carbamoyl]methyl quinoline-2-carboxylate)
- 2227714-12-5(rac-(1R,2S)-2-(pent-3-yn-1-yl)cyclopentan-1-ol)
- 927209-10-7(2-FLUORO-N-ISOPROPYL-4-NITROBENZAMIDE)
- 32710-88-6((3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)acetic acid)
- 883264-98-0(3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid)
- 1157062-32-2(4-fluoro-N-(1,2,3-thiadiazol-4-yl)methylaniline)
- 1528502-41-1(1,1-Difluoro-2,5-dimethylhexan-2-amine)




